2,4-dibromo-5-methylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADALAQNFYPXDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191939 | |
| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38621-20-4 | |
| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038621204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dibromo-5(or 6)-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Organic Transformations
Electrophilic Substitution and Cross-Coupling at Bromine Centers
The bromine atoms on the aromatic ring are excellent leaving groups, making them prime sites for substitution and cross-coupling reactions. These transformations are fundamental for building more complex molecules by forming new carbon-carbon bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for creating C-C bonds. wikipedia.org The presence of two bromine atoms on 2,4-dibromo-5-methylphenol makes it a suitable substrate for sequential or double cross-coupling reactions, allowing for the introduction of various organic fragments. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.govnih.gov It is widely used for synthesizing biaryl compounds. nih.govtcichemicals.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.gov For this compound, a stepwise reaction could selectively replace one or both bromine atoms with aryl, vinyl, or alkyl groups.
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method is a key way to substitute alkenes and was one of the first examples of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The bromine atoms of this compound can serve as the halide component, enabling the introduction of vinyl substituents onto the phenol (B47542) ring.
Stille Reaction: This reaction couples an organotin compound (organostannane) with an organic electrophile, typically a halide. wikipedia.org Stille reactions are versatile due to the stability of organostannanes to air and moisture, and many are commercially available. wikipedia.org However, a significant drawback is the high toxicity of the tin reagents. libretexts.org This method could be used to couple this compound with various sp²-hybridized carbon groups.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing both a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for forming C(sp²)-C(sp) bonds and is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.orglibretexts.org It can be used to introduce alkynyl groups at the bromine-substituted positions of this compound. Copper-free versions of this reaction have also been developed to address some of the drawbacks associated with the copper co-catalyst. nih.gov
| Reaction | Coupling Partner | Key Catalysts | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., Boronic Acid) | Palladium Complex, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck | Alkene | Palladium Complex, Base | C(sp²)-C(sp²) (alkenyl) |
| Stille | Organotin Reagent (Organostannane) | Palladium Complex | C(sp²)-C(sp²) |
| Sonogashira | Terminal Alkyne | Palladium Complex, Copper(I) Co-catalyst | C(sp²)-C(sp) |
As an alternative to transition metal-catalyzed methods, metal-free oxidative coupling reactions have emerged as an important strategy. nih.gov These reactions can construct biaryl and heterobiaryl structures without the need for prefunctionalization of the aromatic compounds. nih.gov Strategies often involve inverting the reactivity of one of the coupling partners.
For phenols, metal-free oxidative cross-coupling can be achieved with various nucleophiles, including other phenols, arenes, and 1,3-dicarbonyl compounds. soton.ac.uk These processes often show high selectivity for cross-coupling over homo-coupling. soton.ac.uk Common mediators include:
Hypervalent Iodine(III) Reagents: These reagents are known to induce the metal-free synthesis of biaryls. nih.gov
Sulfoxides: A sulfoxide (B87167) can mediate the coupling by activating the phenol partner, delivering an aryloxysulfonium intermediate that then reacts with a nucleophile. soton.ac.ukresearchgate.net
These metal-free approaches offer a more sustainable alternative by avoiding potentially toxic or expensive metal catalysts and often proceed under mild conditions. soton.ac.uk
Chemical Transformations of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for reactivity, enabling oxidation to quinone systems or undergoing reduction and derivatization to other functional groups.
The oxidation of phenols to para-benzoquinones is a fundamental transformation, as the quinone motif is present in numerous natural products. researchgate.net These products are also valuable synthetic intermediates, acting as oxidants and dienophiles. researchgate.net
A direct analogue, 2,4-dibromo-6-methylphenol (B165728), can be oxidized to 2-bromo-6-methylcyclohexa-2,5-diene-1,4-dione. stackexchange.com This transformation is achieved using chromium trioxide (CrO₃) in a solvent system of acetic acid, water, and acetonitrile (B52724) at an elevated temperature. stackexchange.com The reaction mechanistically involves the oxidation of the phenol and likely the substitution of the para-bromine atom. A proposed mechanism involves the attack of the phenol's hydroxyl group on the chromium reagent, followed by nucleophilic attack at the para-position and subsequent elimination to form the quinone carbonyl. stackexchange.com
A variety of other oxidants can be used for this type of transformation, including molecular oxygen with cobalt-based catalysts (e.g., Salcomine), hydrogen peroxide, and iodoxybenzoic acid (IBX). researchgate.net
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| 2,4-Dibromo-6-methylphenol | Chromium Trioxide (CrO₃) | 2-Bromo-6-methylcyclohexa-2,5-diene-1,4-dione |
While oxidation of the phenolic hydroxyl group is common, its reduction or deoxygenative functionalization represents a more advanced and challenging transformation. The direct cleavage of the strong phenolic C(sp²)-O bond is difficult due to its high bond dissociation energy. nih.gov
Modern synthetic methods allow for the deoxygenative cross-coupling of unprotected phenols. nih.gov For instance, ruthenium-catalyzed deoxygenative borylation can convert the phenolic hydroxyl group into a boronic ester via C–O bond cleavage. This intermediate can then participate in a subsequent one-pot Suzuki-Miyaura-type coupling with an aryl bromide. nih.gov This mechanochemical approach provides a pathway to synthesize biphenyl (B1667301) structures directly from phenols, serving as an atom-economical alternative to classical cross-coupling reactions that require aryl halides. nih.gov
Tautomeric Equilibria and Interconversion Studies of this compound Analogues
Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). This is known as keto-enol tautomerism. However, for the vast majority of simple phenols, including substituted ones like this compound, the equilibrium lies overwhelmingly toward the aromatic phenol form. This is due to the significant thermodynamic stability afforded by the aromaticity of the benzene (B151609) ring. The loss of this aromatic stabilization energy makes the non-aromatic keto tautomer highly unfavorable.
While extensive interconversion studies specifically on this compound analogues are not widely reported in the literature, the fundamental principles of physical organic chemistry dictate that the aromatic phenol is the dominant and stable form under normal conditions. Significant structural or environmental factors, such as fusion to other ring systems or extreme pH conditions, would be required to shift the equilibrium toward the keto form in any meaningful way.
Mechanistic Studies of Organic Reactions Involving this compound
One of the most significant areas of reactivity for this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a powerful tool for the derivatization of this compound. The generally accepted catalytic cycle for this reaction provides a framework for understanding its mechanism with this specific substrate. The key steps are oxidative addition, transmetalation, and reductive elimination.
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. Due to the presence of two bromine atoms, regioselectivity can be an issue. Steric hindrance from the adjacent methyl group might influence the relative rates of oxidative addition at the C2 and C4 positions. Following oxidative addition, a transmetalation step occurs where the organic group from the boronic acid derivative is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.
The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction for forming a carbon-nitrogen bond between an aryl halide and an amine. The mechanism is similar to the Suzuki-Miyaura coupling, involving an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination. For this compound, this reaction would allow for the introduction of various amine functionalities, leading to a wide range of derivatives.
The Ullmann condensation or coupling is a copper-catalyzed reaction that can be used to form carbon-carbon or carbon-heteroatom bonds. The classic Ullmann reaction involves the coupling of two aryl halides to form a biaryl. A more common variation is the Ullmann condensation, which couples an aryl halide with an alcohol, amine, or thiol. The mechanism is thought to involve the formation of an organocopper intermediate.
Oxidative coupling of phenols is another important transformation. In the presence of an oxidizing agent, the phenoxy radical of this compound can be generated. This radical can then undergo coupling reactions, leading to the formation of biphenols or other polymeric structures. The positions of the bromine and methyl substituents will influence the regioselectivity of this coupling.
While detailed kinetic and computational studies specifically for this compound are scarce, the established mechanisms for these named reactions provide a robust framework for predicting its chemical behavior and designing synthetic routes to novel derivatives.
Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound
| Mechanistic Step | Description | Key Intermediates with this compound |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. This is often the rate-determining step. | Arylpalladium(II) bromide complex |
| Transmetalation | The organic group from the coupling partner (e.g., organoboron in Suzuki coupling) is transferred to the palladium center. | Di-organopalladium(II) complex |
| Reductive Elimination | The two organic groups on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. | Product and Pd(0) catalyst |
Table 2: Representative Conditions for Advanced Organic Transformations of Aryl Bromides
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 80-110 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 |
| Ullmann Condensation | CuI, Cu₂O | Phenanthroline, Proline | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 100-150 |
| Oxidative Coupling | Fe(III) salts, enzymes | - | - | Various | Room Temp - 100 |
Computational Chemistry and Theoretical Modeling
Electronic Structure Characterization via Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are instrumental in understanding the electronic nature of 2,4-dibromo-5-methylphenol. Methods such as the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) are commonly employed to optimize molecular geometry and compute electronic properties. set-science.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for describing the chemical reactivity and kinetic stability of a molecule. youtube.comresearchgate.net The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, indicating nucleophilic or basic sites, while the LUMO represents the ability to accept an electron, indicating electrophilic or acidic sites. youtube.commdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. malayajournal.org A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. set-science.commdpi.com Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com For this compound, the HOMO is expected to have significant charge density localized on the phenol (B47542) ring and the oxygen atom, while the LUMO density would be distributed across the aromatic system, influenced by the electronegative bromine atoms. malayajournal.org Charge transfer within the molecule is a direct consequence of these orbital distributions. malayajournal.org
| Parameter | Typical Calculated Value (eV) | Significance |
| EHOMO | -5.0 to -6.0 | Electron-donating ability malayajournal.org |
| ELUMO | -1.0 to -2.0 | Electron-accepting ability malayajournal.org |
| Energy Gap (ΔE) | 3.5 to 4.5 | Chemical reactivity and stability mdpi.commalayajournal.org |
Note: Values are representative based on DFT studies of similar brominated aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map displays color-coded regions on the molecule's surface, where different colors represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack and are associated with electronegative atoms. set-science.com For this compound, the most negative potential is expected around the phenolic oxygen atom, with lesser negative potentials on the bromine atoms. set-science.com
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The most positive region is typically localized on the hydrogen atom of the hydroxyl group. set-science.com
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides crucial information about where the molecule is most likely to interact with other chemical species, guiding the understanding of non-covalent interactions and potential bonding sites. set-science.com
Hydroxyl (-OH) and Methyl (-CH₃) Groups: These are considered electron-donating groups that increase the electron density on the aromatic ring, particularly at the ortho and para positions. This effect tends to increase the HOMO energy level, making the molecule a better electron donor. uobasrah.edu.iq
Bromine (-Br) Atoms: As halogens, bromine atoms are deactivating, electron-withdrawing groups due to their inductive effect, yet they are ortho-para directing due to resonance effects. Their presence generally lowers the energy of both the HOMO and LUMO levels. uobasrah.edu.iq
The interplay of these substituent effects determines the final electronic structure of this compound. DFT studies on substituted aromatic systems show that EDGs typically decrease the HOMO-LUMO gap, while EWGs can have a more complex influence depending on their position and nature. uobasrah.edu.iq This modulation of the energy gap directly impacts the molecule's chemical behavior.
Prediction and Validation of Spectroscopic Data
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. This comparative analysis aids in the precise assignment of spectral signals and confirms the optimized molecular structure. ripublication.comtandfonline.com
Theoretical calculations provide a powerful means to interpret and assign experimental spectra. DFT methods are routinely used to compute vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). tandfonline.comnih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated using methods like B3LYP. researchgate.net The calculated frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental FT-IR spectra. researchgate.net This correlation allows for the unambiguous assignment of complex vibrational modes. researchgate.net
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹, Scaled) | Typical Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | ~3400-3600 | ~3400-3600 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-C Stretch (Ring) | ~1400-1600 | ~1400-1600 |
| C-Br Stretch | ~500-600 | ~500-600 |
Note: Wavenumbers are representative and based on DFT studies of substituted phenols. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. tandfonline.com Calculated chemical shifts show a strong linear correlation with experimental data, which is essential for assigning signals, especially in complex molecules with multiple isomers. tandfonline.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra. tandfonline.com This method predicts the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, often from the HOMO to the LUMO. Comparing theoretical and experimental UV-Vis spectra helps to understand the electronic transitions within the molecule. nih.gov
Non-Linear Optical (NLO) Property Evaluation
Organic molecules with specific electronic characteristics, such as a significant charge asymmetry created by donor and acceptor groups, can exhibit non-linear optical (NLO) properties. nih.govmdpi.com These properties are of great interest for applications in optoelectronics and photonics. researchgate.net Computational chemistry allows for the prediction of NLO behavior by calculating key parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov
The first hyperpolarizability (β) is a critical measure of a molecule's potential for second-order NLO applications, such as second-harmonic generation (SHG). mdpi.comnih.gov A large β value indicates a strong NLO response. For molecules like this compound, the intramolecular charge transfer arising from the combination of electron-donating (-OH, -CH₃) and electron-withdrawing (-Br) groups can lead to notable NLO properties. The calculated hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net
| NLO Parameter | Symbol | Typical Calculated Value (a.u.) |
| Dipole Moment | μ | 2.0 - 4.0 D |
| Mean Polarizability | <α> | 100 - 150 |
| First Hyperpolarizability | βtot | 0.5 - 2.0 x 10-30 esu |
Note: Values are representative for phenolic compounds and can vary based on the computational method and basis set used.
Thermodynamic Analysis of Reaction Pathways and Tautomeric Forms
There is no specific information available in the surveyed literature regarding the thermodynamic analysis of reaction pathways or the computational modeling of tautomeric forms for this compound. Such studies would typically involve quantum chemical calculations to determine the energetics of potential reaction mechanisms, transition states, and the relative stabilities of any possible tautomers. However, no such analyses have been published for this particular compound.
Conformational Analysis and Intermolecular Interaction Characterization (e.g., Hydrogen Bonding, π-Stacking)
Similarly, a detailed conformational analysis and specific characterization of the intermolecular interactions for this compound are absent from the available research. While studies on derivatives of 2,4-dibromophenol (B41371) do report on phenomena like intramolecular hydrogen bonding and π-π stacking interactions, these findings are specific to the larger, more complex molecules investigated and cannot be directly attributed to the parent this compound. A proper analysis would require dedicated theoretical modeling to identify stable conformers and quantify the strength and nature of its non-covalent interactions.
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,4-dibromo-5-methylphenol. In ¹H NMR spectroscopy, the molecule is expected to show distinct signals corresponding to the hydroxyl proton, the two remaining aromatic protons, and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,4,5-substitution pattern on the benzene (B151609) ring.
Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework. It would reveal seven unique carbon signals, corresponding to the four substituted and two unsubstituted aromatic carbons, as well as the methyl carbon. While specific experimental data for this compound is not widely published, data for the isomeric compound 2,4-dibromo-6-methylphenol (B165728) offers a comparative reference for the types of signals expected. nih.gov
Table 1: Representative NMR Data for a Dibromomethylphenol Isomer
| Compound Name | Technique | Description |
|---|---|---|
| 2,4-dibromo-6-methylphenol | ¹³C NMR | Data available in the public domain, providing reference chemical shifts for a closely related isomer. nih.gov |
This table presents data for related isomers for illustrative purposes due to the limited availability of specific data for this compound.
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy
Vibrational and electronic spectroscopy are employed to identify functional groups and investigate electron transitions within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. The FT-IR spectrum of this compound would be characterized by a broad absorption band corresponding to the O-H stretching of the phenolic group and sharp peaks in the lower frequency region (typically 650–500 cm⁻¹) indicating C-Br vibrations. The specific pattern of bands in the fingerprint region would be unique to its substitution pattern.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum is influenced by the substituents on the phenol (B47542) ring. nih.gov For detailed analysis, experimental UV-Vis spectra are often compared with theoretical calculations, such as those from Time-Dependent Density Functional Theory (TD-DFT), to validate the observed electronic transitions. rsc.org In related Schiff base derivatives of dibromophenols, π → π* and n → π* transitions are typically observed. rsc.org
Mass Spectrometry (MS) and Ion Mobility Spectrometry (IMS) for Isomeric Differentiation
Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), confirming the molecular formula C₇H₆Br₂O. ontosight.ai
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
The analysis of the crystal structure obtained from XRD reveals how molecules of this compound pack together in the solid state. This packing is governed by various intermolecular interactions. In related brominated phenol structures, particularly Schiff base derivatives, key interactions include:
Hydrogen Bonding: Intramolecular hydrogen bonds, such as O-H···N, are commonly observed in Schiff base derivatives, influencing their conformation. nih.govnih.gov Intermolecular hydrogen bonds can link molecules into dimers or more extended networks. nih.gov
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, which play a significant role in stabilizing the crystal structure. nih.govnih.gov Centroid-centroid distances for these interactions in related compounds have been measured to be around 3.4 to 3.7 Å. nih.govnih.gov
Halogen Bonding: Interactions involving the bromine atoms, such as Br···O or Br···Br contacts, are also important in directing the crystal packing of brominated aromatic compounds. mdpi.com
In some crystal structures, certain atoms or molecular groups may occupy multiple positions, a phenomenon known as crystallographic disorder. For substituted phenols, this can sometimes occur with the methyl or bromine groups. Advanced refinement programs, such as SHELXL, provide tools and instructions (e.g., PART) to model this disorder, allowing for an accurate representation of the electron density and a reliable final crystal structure. The quality of the disorder model is validated by examining anisotropic displacement parameters (ADPs) and difference Fourier maps (Fo-Fc).
Table 2: Crystallographic Data for Representative Dibromophenol Derivatives
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol | Monoclinic | C2/c | Intramolecular O-H···N hydrogen bond, π-π stacking | nih.govresearchgate.net |
| 2,4-Dibromo-6-[(hydroxyimino)methyl]phenol | Triclinic | P-1 | Intermolecular O-H···O hydrogen bonds, π-π stacking | researchgate.net |
This table presents data for related derivatives to illustrate the types of crystal structures and interactions studied in this class of compounds.
Applications in Advanced Materials Science and Chemical Intermediates
Precursor in Organic Synthesis for Complex Molecular Architectures
Dibromo aromatic compounds are foundational in organic synthesis for constructing complex molecules. nbinno.com The compound 2,4-dibromo-5-methylphenol exemplifies this utility, functioning as a key intermediate for creating more intricate chemical structures. The two bromine atoms on the aromatic ring possess differential reactivity due to their distinct electronic environments, which allows for selective, sequential functionalization. nbinno.com This step-by-step approach is critical in multi-step synthetic pathways.
Chemists utilize this selective reactivity in various cross-coupling reactions, such as palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, to replace the bromine atoms with new carbon-based fragments. nbinno.com This process of forming new carbon-carbon bonds is fundamental to building larger, more complex molecular frameworks. nbinno.com
The utility of this compound as a precursor is evident in the synthesis of advanced derivatives, including:
Schiff Bases: It can be used to synthesize complex Schiff base compounds like 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol. nih.gov
Triazole Derivatives: It serves as the structural core for elaborate molecules such as 2,4-DIBROMO-6-((E)-{[3-(4-TERT-BUTYLPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL)PHENOL.
Chiral Ligands: It is a starting material for advanced brominated phenol (B47542) derivatives used in the development of chiral ligands. ruthigen.com
These examples underscore its role as a versatile platform for accessing a wide array of complex organic molecules with specialized functions.
Role in the Development of Functional Materials and Polymers
This compound is identified as a significant component in the field of materials science and polymer science. Chemical suppliers categorize it as a "Material Building Block" and an "Organic monomer of COF" (Covalent Organic Frameworks), highlighting its role in the creation of new materials. bldpharm.com Its applications extend to the development of functional materials such as OLEDs (Organic Light Emitting Diodes) and other electronic materials. bldpharm.com
As a monomer, it can be incorporated into polymer chains, where the presence of bromine atoms imparts specific properties to the final material, most notably flame retardancy.
| Field of Application | Specific Role of this compound |
| Polymer Science | Material Building Block, Monomer |
| Material Science | Component for OLEDs, Electronic Materials |
| Advanced Materials | Precursor for Covalent Organic Framework (COF) Ligands |
Halogenated compounds, particularly brominated flame retardants, are crucial for enhancing the fire safety of polymeric materials. This compound contributes to flame retardancy primarily through a gas-phase mechanism. nih.govkmtindustrial.com
Mechanism of Action: During the initial stages of combustion, the compound decomposes and releases bromine radicals (Br•) into the gas phase, where the fire is propagating. These highly reactive bromine radicals act as scavengers, trapping the high-energy free radicals (H• and OH•) that sustain the combustion chain reaction. nih.gov This interference, known as a quenching effect, slows or extinguishes the flame. kmtindustrial.com
Synergistic Effects: The effectiveness of brominated flame retardants is often enhanced by using them in combination with synergists, such as antimony trioxide. When used together, they produce antimony tribromide (SbBr3), a dense gas. kmtindustrial.com This gas forms a layer over the material's surface, which helps to isolate the fuel source from oxygen, further inhibiting combustion. kmtindustrial.com This combined action of radical trapping in the gas phase and oxygen isolation at the surface provides a more efficient flame retardant system than either component could achieve alone.
| Flame Retardant Mechanism | Description |
| Gas-Phase Inhibition (Quenching) | Bromine radicals (Br•) are released, which trap H• and OH• radicals essential for combustion, thereby interrupting the fire propagation cycle. nih.gov |
| Dilution Effect | The decomposition of the flame retardant releases non-combustible gases that dilute the concentration of flammable gases and oxygen in the combustion zone. kmtindustrial.com |
| Oxygen Isolation (Synergistic) | In combination with antimony trioxide, it forms dense antimony tribromide (SbBr3) gas that coats the material, blocking oxygen from reaching the fuel source. kmtindustrial.com |
Utilization as Ligands in Coordination Chemistry
While this compound itself can act as a ligand, it is more commonly used as a precursor to synthesize more complex and effective ligands for coordination chemistry. Derivatives of salicylaldehyde, a class of compounds to which this phenol is related, are known to be excellent ligands for transition metals. researchgate.net
Its derivatives, such as Schiff bases and oximes, are particularly important. These molecules contain nitrogen and oxygen donor atoms that can effectively coordinate with metal ions to form stable metal complexes. nih.gov For instance, Schiff base ligands derived from dibromophenols are capable of forming stable structures by coordinating with metal ions through their oxygen and nitrogen atoms. nih.gov This capability makes them valuable in the construction of Metal-Organic Frameworks (MOFs), where they are listed as "MOF Ligands". bldpharm.com
Catalytic Applications in Organic Reactions (e.g., Olefin Metathesis)
The tailored electronic and steric properties of these ligands are crucial for controlling the outcome of catalytic cycles. While the direct application of this specific compound in olefin metathesis is not extensively documented, the sophisticated ligands derived from it are designed for use in advanced, selective transformations like those seen in modern metathesis, cross-coupling, and asymmetric synthesis.
Research Probes for Halogenated Aromatic Compound Reactivity
The structure of this compound makes it an excellent model compound, or research probe, for studying the reactivity of halogenated aromatic compounds. The presence of two bromine atoms in chemically non-equivalent positions allows researchers to investigate the factors that govern reaction selectivity. nbinno.com
By subjecting the molecule to various reaction conditions (e.g., different catalysts, temperatures, or reagents), scientists can study the mechanisms of fundamental organic reactions like nucleophilic aromatic substitution, metallation, and cross-coupling. The outcomes of these reactions provide valuable data on how electronic effects (from the hydroxyl and methyl groups) and steric hindrance influence which bromine atom reacts first. This fundamental knowledge is crucial for designing more efficient and selective synthetic routes for other complex halogenated molecules used in pharmaceuticals and materials science. nbinno.com
Environmental Behavior and Degradation Mechanisms in Natural Systems
Environmental Fate and Distribution of Brominated Phenolic Compounds
Brominated phenols are recognized as environmental contaminants due to their widespread use as flame retardants, pesticides, and industrial intermediates. nih.govnih.gov Their distribution in the environment is influenced by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. Generally, halogenated phenols can persist in the environment due to their resistance to breakdown by soil bacteria. ncert.nic.in
These compounds have been detected in various environmental matrices, including air, water, sediment, and soil. nih.gov Their presence in aquatic and terrestrial ecosystems raises concerns about their potential for bioaccumulation and biomagnification through the food chain. Studies have shown that brominated phenols, such as 2,4-dibromophenol (B41371) and 2,4,6-tribromophenol, are among the most frequently detected in environmental samples. nih.gov
Abiotic Degradation Pathways
Abiotic degradation processes, particularly photolysis and oxidation, play a significant role in the natural attenuation of brominated phenolic compounds in the environment.
Photodegradation, driven by solar radiation, is a key abiotic pathway for the transformation of brominated phenols in aquatic environments. acs.org The process typically involves the cleavage of the carbon-bromine (C-Br) bond, leading to debromination and the formation of less halogenated phenols and other transformation products. acs.orgnih.gov
The pH of the surrounding medium significantly influences the rate of photodegradation of phenolic compounds. For many phenols, the degradation rate is pH-dependent, often showing an increase in basic conditions due to the enhanced formation of highly reactive hydroxyl radicals. researchgate.netnih.gov For instance, the degradation of bromophenol blue was observed to increase with increasing pH. researchgate.net However, the optimal pH for degradation can vary depending on the specific compound and the reaction conditions. nih.govresearchgate.net
Table 1: Effect of pH on the Photodegradation of Bromophenol Blue
| pH | Degradation (%) |
|---|---|
| 2 | ~70 |
| 4 | ~79 |
| 6 | ~90 |
| 8 | ~95 |
Data adapted from a study on the photodegradation of bromophenol blue, illustrating the general trend of pH influence on the degradation of related compounds. researchgate.net
Compound-specific isotope analysis (CSIA) of carbon and bromine is a powerful tool for elucidating the mechanisms of degradation reactions. acs.orgnih.govacs.org Isotope fractionation, the change in the isotopic composition of a compound as it undergoes a reaction, can provide insights into the rate-limiting steps of the degradation pathway.
During the UV-photodegradation of bromophenols, a normal carbon isotope effect (enrichment of the heavier ¹³C isotope in the remaining reactant) is typically observed, indicating that the cleavage of a carbon bond is involved in the rate-limiting step. nih.govacs.org In contrast, bromine isotope fractionation can be more complex. Studies on the photolysis of various bromophenols have reported both normal and inverse bromine isotope effects. An inverse bromine isotope fractionation (enrichment of the lighter ⁷⁹Br isotope) has been observed and may be attributed to the coexistence of mass-dependent and mass-independent fractionation during C-Br bond cleavage. nih.govacs.org
The absence of a significant carbon and bromine isotope effect during the photodegradation of 2-bromophenol in an aqueous solution suggests that C-Br bond cleavage is not the rate-limiting step in that specific reaction. acs.orgnih.govacs.org
Table 2: Carbon and Bromine Isotope Enrichment Factors (ε) for the Photolysis of Brominated Phenols
| Compound | Solvent | εC (‰) | εBr (‰) |
|---|---|---|---|
| 4-Bromophenol | Ethanol | -12.6 to -23.4 | up to +5.1 |
| 2-Bromophenol | Aqueous | No significant effect | No significant effect |
| 3-Bromophenol | Aqueous | No detectable effect | Observed fractionation |
Data is generalized from studies on various bromophenols to illustrate the principles of isotope fractionation in their photodegradation. nih.govacs.org
Oxidative degradation is another crucial abiotic pathway for the transformation of brominated phenols. In natural waters, these compounds can react with various oxidants, such as potassium permanganate [Mn(VII)] and radical species. The oxidation of bromophenols by Mn(VII) has been shown to be pH-dependent, with maximum reaction rates often occurring near the pKa of the compound. acs.org
The oxidation process can lead to the formation of various transformation products, including brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). acs.orgacs.org The formation of these products is thought to occur through the coupling of bromophenoxyl radicals generated during the initial one-electron oxidation of the parent bromophenol. acs.orgacs.org
The presence of bromide ions in water can also influence the degradation of phenolic compounds, sometimes leading to the formation of brominated transformation products. nih.govdntb.gov.ua
Photolytic Transformations under UV and Sunlight Irradiation
Biotic Degradation Pathways
Microbial degradation is a key process in the removal of brominated phenols from the environment. Several bacterial strains have been identified that can utilize brominated phenols as a source of carbon and energy. nih.gov The initial step in the anaerobic biodegradation of bromophenols is often reductive dehalogenation, where a bromine atom is removed and replaced by a hydrogen atom. nih.gov For example, 2-bromophenol can be debrominated to phenol (B47542), which is then further degraded. nih.gov
The efficiency of biodegradation can be influenced by the presence of other organic compounds and the specific environmental conditions, such as the availability of electron acceptors. proquest.com For instance, debromination rates of bromophenols have been observed to be higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. nih.gov Some microorganisms can degrade brominated phenols through co-metabolism, where the degradation occurs in the presence of another primary substrate. proquest.com
Thermal Decomposition Processes and Products
The thermal treatment of materials containing 2,4-dibromo-5-methylphenol, such as certain flame-retarded polymers, can lead to its decomposition and the formation of various, potentially hazardous, byproducts.
During thermal processes like pyrolysis and combustion, this compound can break down to form a range of brominated products of incomplete combustion (BPICs). The specific products formed depend on factors such as temperature, oxygen availability, and the presence of other substances.
Studies on the pyrolysis of other brominated phenols, such as monobromophenols and tetrabromobisphenol A (TBBPA), have shown that the primary decomposition products include polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs), as well as other brominated aromatic compounds researchgate.netresearchgate.net. The thermal degradation of 2-bromophenol, for instance, has been shown to produce dibenzofuran and dibenzodioxin, as well as their brominated derivatives researchgate.net.
It is expected that the thermal decomposition of this compound would similarly yield a complex mixture of BPICs. The methyl group could also undergo reactions, potentially leading to the formation of brominated cresols or other methylated and brominated aromatic compounds. The presence of copper has been shown to mitigate the formation of certain bromine-containing products during the pyrolysis of TBBPA-containing polymers kyoto-u.ac.jp.
Brominated phenols, including this compound, are recognized as important precursors to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during thermal processes nih.gov. PBDD/Fs are highly toxic and persistent environmental pollutants.
The formation of PBDD/Fs from bromophenols can occur through several pathways. One common mechanism involves the condensation of two bromophenol molecules or a bromophenol with a bromophenoxy radical. The substitution pattern of the bromine atoms and other functional groups on the phenol ring influences the types and yields of the resulting PBDD/F congeners nih.gov. For example, the thermal decomposition of 2,4,6-tribromophenol has been shown to generate both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDD/Fs nih.gov.
The presence of catalysts, such as copper and iron, can significantly affect the formation pathways and yields of PBDD/Fs. Copper, for instance, is known to promote the Ullmann condensation reaction, which can be a key step in the formation of PBDDs nih.gov. Given its structure, this compound has the potential to form a variety of PBDD and PBDF isomers upon thermal decomposition.
Table 2: Potential Thermal Decomposition Products of this compound (Hypothesized based on related compounds)
| Product Category | Specific Examples (Hypothesized) |
| Brominated Phenols | Monobrominated cresols, tribrominated methylphenols |
| Brominated Benzenes | Monobromobenzene, dibromobenzene |
| Polybrominated Dibenzofurans (PBDFs) | Dibromodibenzofurans, tribromodibenzofurans |
| Polybrominated Dibenzo-p-dioxins (PBDDs) | Dibromodibenzo-p-dioxins, tribromodibenzo-p-dioxins |
Future Research Directions and Emerging Trends for 2,4 Dibromo 5 Methylphenol
The exploration of halogenated phenols, including 2,4-dibromo-5-methylphenol, continues to be an area of significant scientific inquiry. Future research is poised to delve deeper into more sustainable production methods, uncover novel chemical behaviors, and expand the application scope of this versatile compound. The following sections outline key areas for future investigation.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,4-dibromo-5-methylphenol with high purity?
- Methodology : Bromination of 5-methylphenol using bromine (Br₂) in acetic acid or dichloromethane under controlled temperature (0–5°C) is a common approach. Purification involves solvent extraction (e.g., methanol, isopropyl ether) followed by recrystallization .
- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination. Use inert atmospheres to prevent oxidation.
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecules) ensures accurate bond-length and angle calculations .
- Example : A related dibromo compound (3,4-dibromo-2,2,5,5-tetraphenyldihydrofuran) was resolved using SHELXL, highlighting Br⋯Br and C–H⋯H interactions critical for structural stability .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology :
- NMR : H and C NMR in deuterated solvents (e.g., CDCl₃) identify substitution patterns.
- FT-IR : Detect O–H (3200–3600 cm⁻¹) and C–Br (500–600 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Br) .
Advanced Research Questions
Q. How can experimental design optimize the degradation of this compound via advanced oxidation processes (AOPs)?
- Methodology : Use factorial design (e.g., Box-Behnken) to assess variables:
- Factors : H₂O₂ concentration, Fe²⁺ loading, pH, temperature.
- Response : Degradation efficiency measured via HPLC or UV-Vis.
Q. What computational tools predict the environmental persistence or toxicity of this compound?
- Methodology :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and ecotoxicity.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina.
Q. How do intermolecular interactions influence the solid-state properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
